4-butoxy-N'-(1,2-dihydronaphtho[2,1-b]furan-2-ylcarbonyl)benzenesulfonohydrazide
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Overview
Description
4-butoxy-N’-(1,2-dihydronaphtho[2,1-b]furan-2-ylcarbonyl)benzenesulfonohydrazide is a complex organic compound that belongs to the class of dihydronaphthofurans. These compounds are characterized by their fused arene ring and furan structure, which are commonly found in various natural and synthetic products with significant biological and pharmacological activities .
Preparation Methods
The synthesis of 4-butoxy-N’-(1,2-dihydronaphtho[2,1-b]furan-2-ylcarbonyl)benzenesulfonohydrazide involves multiple steps, starting with the preparation of the dihydronaphthofuran core. This can be achieved through various synthetic routes, including:
Annulation of naphthols with reagents: This method involves the condensation of 2-naphthol with β-methyl allyl chloride in the presence of sodium methoxide and potassium iodide.
Cycloaddition reactions: These include [3 + 2], [4 + 1], and Diels–Alder reactions, which are used to form the fused ring structure.
Intramolecular transannulation and Friedel–Crafts reactions: These methods are employed to further functionalize the dihydronaphthofuran core.
Chemical Reactions Analysis
4-butoxy-N’-(1,2-dihydronaphtho[2,1-b]furan-2-ylcarbonyl)benzenesulfonohydrazide undergoes various chemical reactions, including:
Oxidation and reduction: These reactions can modify the oxidation state of the compound, leading to different derivatives.
Substitution reactions: Common reagents such as halogens and nucleophiles are used to substitute functional groups on the compound.
Cycloaddition reactions: These reactions are used to form additional ring structures, enhancing the compound’s complexity.
Scientific Research Applications
This compound has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 4-butoxy-N’-(1,2-dihydronaphtho[2,1-b]furan-2-ylcarbonyl)benzenesulfonohydrazide involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain enzymes or receptors, modulating their activity and leading to various biological effects . The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
4-butoxy-N’-(1,2-dihydronaphtho[2,1-b]furan-2-ylcarbonyl)benzenesulfonohydrazide can be compared with other dihydronaphthofuran derivatives, such as:
- 2,3-dihydronaphtho[2,1-b]furan
- 2,3-dihydronaphtho[1,2-b]furan
- 2,3-dihydronaphtho[2,3-b]furan
- 1,3-dihydronaphtho[2,3-c]furan
- 1,3-dihydronaphtho[1,2-c]furan
These compounds share similar structural features but differ in their specific functional groups and reactivity, making each unique in its applications and properties .
Properties
IUPAC Name |
N'-(4-butoxyphenyl)sulfonyl-1,2-dihydrobenzo[e][1]benzofuran-2-carbohydrazide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N2O5S/c1-2-3-14-29-17-9-11-18(12-10-17)31(27,28)25-24-23(26)22-15-20-19-7-5-4-6-16(19)8-13-21(20)30-22/h4-13,22,25H,2-3,14-15H2,1H3,(H,24,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QKCZUNBKSLMPIY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)S(=O)(=O)NNC(=O)C2CC3=C(O2)C=CC4=CC=CC=C34 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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